Regioisomeric Scaffold Advantage: 1H-Imidazo[4,5-c]pyridine vs. 3H-Imidazo[4,5-b]pyridine in BTK Inhibition
In a direct comparison of BTK inhibitory activity, a 1,4,6-trisubstituted 1H-imidazo[4,5-c]pyridine inhibitor exhibited significantly higher BTK inhibition than its matched imidazo[4,5-b]pyridine isomer. An SAR study of the 1H-imidazo[4,5-c]pyridine series revealed remarkably high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, a feature that enables the 2-methoxy-1-methyl-1H-imidazo[4,5-c]pyridine scaffold to serve as a versatile intermediate for late-stage diversification in BTK inhibitor programs. This scaffold-level differentiation means that procurement of the correct [4,5-c] regioisomer—rather than a structurally similar [4,5-b]pyridine analog—is essential for maintaining biological activity in BTK-targeted projects [1].
| Evidence Dimension | BTK inhibitory activity (scaffold comparison) |
|---|---|
| Target Compound Data | Significantly higher BTK inhibition vs. imidazo[4,5-b]pyridine isomer (qualitative comparison; exact IC₅₀ values not reported for the 2-methoxy-1-methyl derivative itself) |
| Comparator Or Baseline | Matched 1,4,6-trisubstituted 3H-imidazo[4,5-b]pyridine isomer |
| Quantified Difference | Significantly higher BTK inhibition for [4,5-c] scaffold (scaffold-level SAR observation) |
| Conditions | In vitro BTK enzymatic assay; recombinant BTK protein |
Why This Matters
Procurement of the correct [4,5-c] regioisomer is structurally mandatory for BTK inhibitor programs; substitution with a [4,5-b]pyridine analog results in loss of kinase inhibitory activity.
- [1] Krajčovičová, S.; Jorda, R.; Vanda, D.; Soural, M.; Kryštof, V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur. J. Med. Chem. 2021, 211, 113094. View Source
